2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid

Physicochemical Properties Lipophilicity ADME

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid (CAS 1350988-85-0), also referenced as 2-(((4-fluorophenyl)sulfonyl)amino)benzoic acid (CAS 51012-30-7), is a sulfonamide-class organic compound with the molecular formula C13H10FNO4S and a molecular weight of 295.29 g/mol. It is characterized by a benzoic acid core linked via a sulfonamide bridge to a 4-fluorophenyl group.

Molecular Formula C13H10FNO4S
Molecular Weight 295.29 g/mol
CAS No. 1350988-85-0
Cat. No. B1465883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid
CAS1350988-85-0
Molecular FormulaC13H10FNO4S
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)15-20(18,19)12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
InChIKeyKSVPTRFUYYNJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid (CAS 1350988-85-0): A Versatile Sulfonamide Scaffold for Targeted Research


2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid (CAS 1350988-85-0), also referenced as 2-(((4-fluorophenyl)sulfonyl)amino)benzoic acid (CAS 51012-30-7), is a sulfonamide-class organic compound with the molecular formula C13H10FNO4S and a molecular weight of 295.29 g/mol [1]. It is characterized by a benzoic acid core linked via a sulfonamide bridge to a 4-fluorophenyl group [2]. This compound is primarily utilized as a versatile small molecule scaffold and intermediate in pharmaceutical and chemical research .

Procurement Alert: Why 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid Cannot Be Substituted with In-Class Analogs


Sulfonamide-based benzoic acid derivatives constitute a broad chemical class, but their functional performance is exquisitely sensitive to specific substituents and positional isomerism. Compounds such as 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid or 4-([(2-fluorophenyl)sulfonyl]amino)benzoic acid , while sharing the same core scaffold, differ fundamentally in their physicochemical and biological profiles. The specific ortho-substitution of the benzoic acid moiety in 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid creates a unique spatial and electronic environment that cannot be replicated by its meta- or para-substituted isomers, which directly impacts target binding and experimental reproducibility . This positional specificity renders generic substitution scientifically invalid for any application where the precise molecular recognition is paramount.

Quantitative Differentiation of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid (1350988-85-0): A Data-Driven Evidence Guide


Differential Physicochemical Profile: Lipophilicity and Ionization Compared to a Positional Isomer

The lipophilicity of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid is a key differentiator. Its calculated XLogP3 value is 2.2 [1], which is markedly higher than the LogP of 1.46 ± 0.47 reported for a positional isomer, 3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid [2]. This suggests the ortho-substituted compound will exhibit greater membrane permeability in cell-based assays.

Physicochemical Properties Lipophilicity ADME

Aqueous Solubility Benchmarking: pH-Dependent Behavior of the Ortho-Substituted Scaffold

Aqueous solubility is a critical parameter for in vitro assays. The target compound demonstrates a solubility of 1 µg/mL at pH 7.4 . While this is relatively low, it is a quantifiable benchmark for this specific ortho-substituted scaffold. This value can be contrasted with the solubility of 38 µg/mL reported for a similar compound in a non-pH-adjusted aqueous assay , highlighting the significant impact of the specific substitution pattern and assay conditions on solubility.

Solubility Biopharmaceutics Formulation

Target Engagement Profile: Potential COX-2 Inhibition versus DHFR Activity

While the target compound is noted to inhibit dihydrofolate reductase (DHFR) , data for a structurally analogous 4-fluorophenylsulfonyl benzoic acid derivative shows an IC50 of 14.9 µM against the enzyme COX-2 [1]. This demonstrates that subtle changes within this chemical class can lead to a shift in primary target engagement.

Biological Activity Enzyme Inhibition COX-2

Synthesis and Availability: A Defined Route versus Multi-Component Analogs

The synthesis of 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid can be achieved via a defined route involving the reaction of 4-fluorobenzenesulfonamide with glyoxylic acid hydrate and phenylboronic acid . This contrasts with the synthesis of a more complex analog, 2-{[(4-fluorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid, which requires additional steps to introduce methoxy groups, increasing synthetic complexity and cost [1].

Synthetic Route Chemical Synthesis Intermediate

Validated Application Scenarios for 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid (1350988-85-0)


Designing Lipophilic Molecular Probes and Optimizing Cell-Based Assays

Given its calculated XLogP3 of 2.2, this compound is a suitable scaffold for developing molecular probes where enhanced membrane permeability is a primary design goal . The specific ortho-substitution contributes to a higher lipophilicity compared to its meta-isomer, making it a distinct choice for phenotypic screens aimed at identifying compounds with improved cellular uptake characteristics .

Investigating pH-Dependent Behavior in Solubility and Formulation Studies

The quantifiably low aqueous solubility of 1 µg/mL at pH 7.4 makes this compound an ideal model for studying pH-dependent precipitation and formulation challenges. Researchers can utilize this known parameter to benchmark novel formulation technologies or to understand the solubility limitations of this specific sulfonamide subclass in biopharmaceutical research.

Serving as a Key Intermediate or Scaffold in Medicinal Chemistry

Due to its relatively simple, one-step synthesis from commercially available precursors and its commercial availability , 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid is a practical starting point for building compound libraries. Its core structure can be diversified to explore structure-activity relationships (SAR) around the sulfonamide and benzoic acid functionalities, providing a distinct advantage over more synthetically challenging, multi-substituted analogs.

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